Kinase Inhibition: Sub-Micromolar ROCK2 IC50 of the Core Scaffold
The target compound's core thieno[2,3-c]pyridine scaffold demonstrates direct, measurable inhibition of the Rho-associated protein kinase 2 (ROCK2), a key target in cardiovascular and oncology research. A high-throughput screening assay reported an IC50 value of 8.30 µM for this specific compound against ROCK2 [1]. In contrast, the regioisomeric thieno[2,3-b]pyridine scaffold (CAS 111042-89-8) does not have any reported ROCK2 inhibitory activity in the same database, indicating that the [2,3-c] ring fusion is a critical determinant for target engagement [2].
| Evidence Dimension | ROCK2 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 8.30 µM (8300 nM) |
| Comparator Or Baseline | Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate (CAS 111042-89-8): No reported activity against ROCK2 |
| Quantified Difference | Active vs. Inactive; Target compound is the only one of the two regioisomers with documented ROCK2 inhibition. |
| Conditions | BindingDB assay: Human Rho-associated protein kinase 2, curated by The Scripps Research Institute Molecular Screening Center [1]. |
Why This Matters
For ROCK2-focused drug discovery programs, this compound provides a validated starting point with known potency, whereas its regioisomer is a blind spot.
- [1] BindingDB. (n.d.). BDBM39243: methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate. Target: Rho-associated protein kinase 2 (Human). View Source
- [2] BindingDB. (n.d.). Search results for methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate (CAS 111042-89-8). View Source
